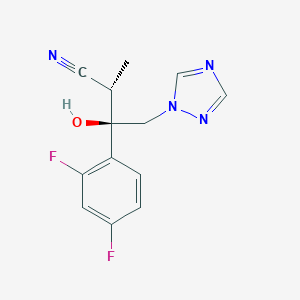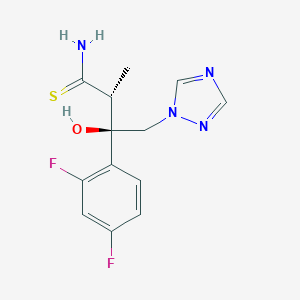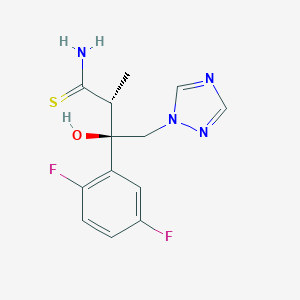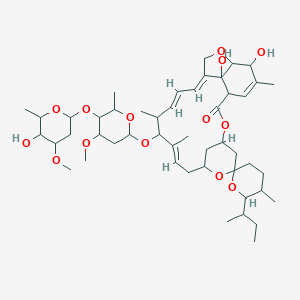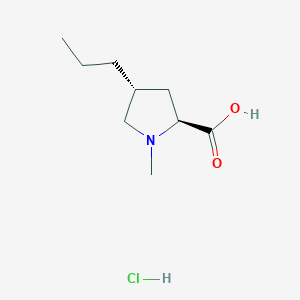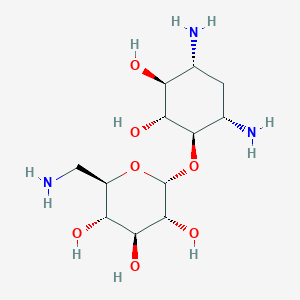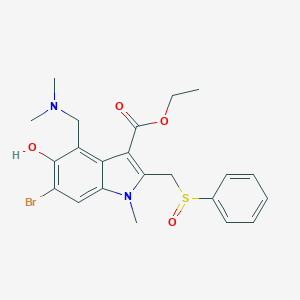
Arbidol Sulfoxide
Vue d'ensemble
Description
Arbidol Sulfoxide is an impurity of Arbidol . Arbidol is a Russian-made small indole-derivative molecule, licensed in Russia and China for prophylaxis and treatment of influenza and other respiratory viral infections .
Synthesis Analysis
Arbidol undergoes intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide . A study reported on the analysis of Arbidol conformational preferences in two solvents of different polarities—deuterated chloroform and dimethyl sulfoxide—at 25 °C, using the 2D NOESY method .Molecular Structure Analysis
Arbidol’s ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses . A study reported that Arbidol interacts with the polar head-group of phospholipid at the membrane interface .Chemical Reactions Analysis
Arbidol underwent intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide, monodemethylation of the (dimethylamino)methyl group and complete dealkylation of the fourth position of the indole nucleus .Physical and Chemical Properties Analysis
Arbidol is a small indole-derivative molecule . It is absorbed quickly and spreads to organs and tissues .Applications De Recherche Scientifique
Inhibiteur du SRAS-CoV-2
L'Arbidol Sulfoxide s'est avéré être un inhibiteur efficace du SRAS-CoV-2 in vitro . Ceci est particulièrement important compte tenu de l'impact mondial de la pandémie de COVID-19 causée par le virus SRAS-CoV-2. Le médicament a été utilisé dans des essais cliniques contre la COVID-19 et a été ajouté aux Directives pour le diagnostic et le traitement de la COVID-19 en Chine .
Traitement de la grippe
L'this compound est un médicament antigrippal qui cible l'hémagglutinine virale . Il a été utilisé dans le traitement des infections virales de la grippe, qui représentent une menace constante pour la santé publique mondiale .
Activité antivirale à large spectre
L'Umifenovir (Arbidol) a montré une activité à large spectre contre différents virus . Cela comprend non seulement les coronavirus comme le SRAS-CoV-2, mais aussi les coronavirus saisonniers comme le HCoV-229E et le HCoV-OC43 .
Traitement d'autres infections virales respiratoires
Outre la grippe, l'this compound est également autorisé pour la prophylaxie et le traitement d'autres infections virales respiratoires . Cela en fait un médicament polyvalent dans le domaine de la médecine respiratoire.
Utilisation potentielle en cas de pandémie
Compte tenu de son activité antivirale à large spectre et de son efficacité contre le SRAS-CoV-2, l'this compound pourrait être extrêmement bénéfique pour lutter contre les premiers stades d'une pandémie virale .
Interaction avec d'autres médicaments
Des recherches ont également été menées sur l'interaction de l'this compound avec d'autres médicaments . Comprendre ces interactions peut aider à optimiser les schémas thérapeutiques et à éviter les effets indésirables potentiels.
Mécanisme D'action
- Specifically, it interferes with the viral membrane fusion process and downregulates N-glycans on the cell surface .
- The density gradient of SAs influences virus rolling and gliding until the virus locates an appropriate binding site .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
Arbidol Sulfoxide interacts with various enzymes, proteins, and other biomolecules. The primary biotransformation pathways of this compound include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major drug-related component in the plasma is sulfinylarbidol .
Cellular Effects
This compound has shown potent inhibitory activity against Hantaan virus (HTNV) in vitro . It has a profound impact on virus Entry (~75% inhibition) with a lesser effect on Post-entry events (~55% inhibition rate) .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It primarily makes hydrophobic interactions with the binding site but also induces some conformational rearrangements to form a network of inter- and intraprotomer salt bridges .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound efficiently blocked both viral entry and post-entry stages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound had no efficacy in vivo when administered at a dosage of 150 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been observed that a slightly higher percentage of virions were transported to ELs in the this compound-treated group .
Propriétés
IUPAC Name |
ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGWEMWZSPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151455-33-3 | |
| Record name | Umifenovir sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UMIFENOVIR SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


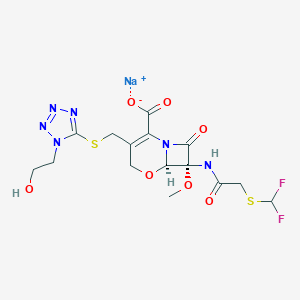
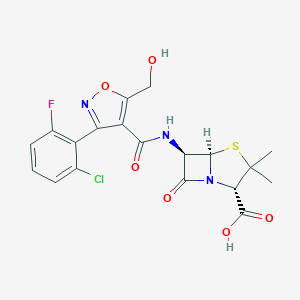
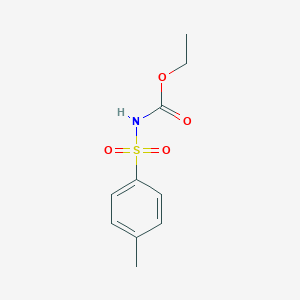
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
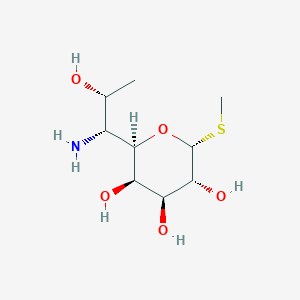
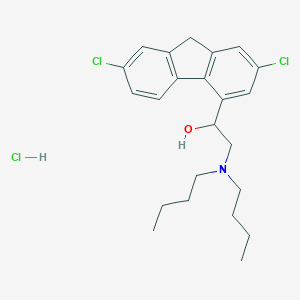
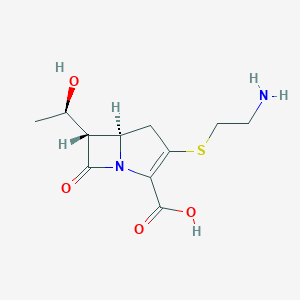
![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)
